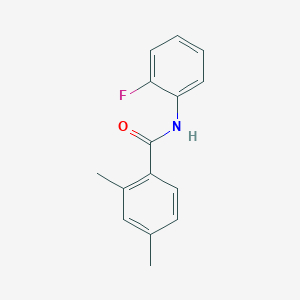

![molecular formula C18H19N3O2 B5568209 2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)

2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, as seen in the creation of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide derivatives. These are synthesized from carbohydrazones with thioglycolic acid in DMF, demonstrating a methodological approach to constructing complex molecules with benzofuran and pyrazole components (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

Structural characterization is crucial for understanding compound properties. For example, a novel pyrazole derivative's structure was elucidated using a combination of elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies. This comprehensive analysis confirmed the molecule's configuration and helped in understanding the molecular geometry and interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions, such as electrophilic cyclization, play a significant role in synthesizing pyrazole derivatives. These reactions often result in compounds with significant biological activity, showcasing the diverse chemical behavior of pyrazole-containing molecules (Bondarenko et al., 2015).

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel series of compounds integrating quinoline, pyrazole, and benzofuran moieties, showcasing the versatility of benzofuran derivatives in synthesizing compounds with potential antimicrobial properties (Idrees et al., 2020). These compounds are synthesized through cyclocondensation reactions, indicating the flexibility of benzofuran and pyrazole frameworks in creating structurally diverse molecules with potential biological activities.

Antitumor Activity

The design and synthesis of benzothiazole derivatives based on the pyrazole-3-carboxylic acid moiety have shown selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). This research demonstrates the therapeutic potential of compounds with benzofuran and pyrazole elements in cancer treatment, highlighting the importance of structural modifications to enhance biological stability and antitumor efficacy.

Molecular Docking and Cytotoxic Activity

A study on benzofuran-2-yl pyrazole pyrimidine derivatives revealed their synthesis from benzofuran-2-yl pyrazol-4-carbaldehyde through various cyclocondensation reactions (El-Zahar et al., 2011). The compounds exhibited cytotoxic activity against human liver carcinoma cell lines, underscoring the significance of pyrazole and benzofuran derivatives in developing antitumor agents.

Antimicrobial Screening

The antimicrobial potential of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives was investigated, revealing their efficacy against a range of pathogenic microorganisms (Idrees et al., 2019). This study highlights the utility of incorporating benzofuran and pyrazole moieties for developing compounds with potential antibacterial properties.

Mechanism of Action

properties

IUPAC Name |

2-methyl-N-[[1-(pyrazol-1-ylmethyl)cyclopropyl]methyl]-1-benzofuran-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-13-9-15-10-14(3-4-16(15)23-13)17(22)19-11-18(5-6-18)12-21-8-2-7-20-21/h2-4,7-10H,5-6,11-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITSLNLWSZDTJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C(=O)NCC3(CC3)CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

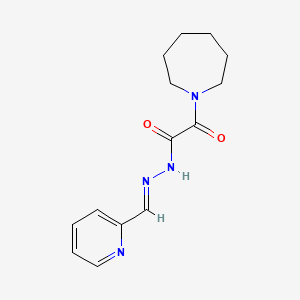

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)

![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)

![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)

![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

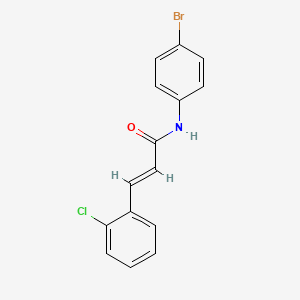

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)